molecular formula C16H16N4O3S B2938613 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 1904186-57-7

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

カタログ番号: B2938613
CAS番号: 1904186-57-7
分子量: 344.39
InChIキー: FONXRFMTCVXOPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a synthetic chemical compound featuring the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with myriad pharmacological activities . This molecule is a derivative of thieno(2,3-d)pyrimidin-4(3H)-one (PubChem CID 2808547) . The core structure is known for its diverse biological significance, and derivatives have been extensively investigated for potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for central nervous system (CNS) protection . Historically, certain 4-oxothieno[2,3-d]pyrimidine carboxylates have also been identified as orally active antiallergy agents . The specific research value of this analog is likely derived from its hybrid structure, which incorporates a 2-methoxynicotinamide moiety linked via an ethyl chain to the N-3 position of the 2-methylthienopyrimidinone core. Such molecular hybridization is a common strategy in drug discovery to combine pharmacophores with different mechanisms of action, potentially leading to multi-targeting compounds or overcoming drug resistance, particularly in areas like cancer research . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening in various biological assays, for structure-activity relationship (SAR) studies, or as a building block in the design of more complex therapeutic candidates. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming the identity and purity of the product prior to use. All sales are final.

特性

IUPAC Name

2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-19-15-12(5-9-24-15)16(22)20(10)8-7-17-13(21)11-4-3-6-18-14(11)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXRFMTCVXOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic synthesis procedures. The primary steps can be summarized as follows:

  • Formation of the Thienopyrimidinone Core: : Starting with thiophene and utilizing various substituents and reagents to construct the core.

  • Introduction of the Methoxy Group: : Methoxylation is often achieved via methyl iodide in the presence of a base.

  • Formation of the Nicotinamide Moiety: : Nicotinamide is introduced through amide formation reactions.

Industrial Production Methods

Industrial synthesis scales up these methods using optimized reaction conditions to ensure yield and purity. Key considerations include temperature control, solvent selection, and reaction times to maximize efficiency.

化学反応の分析

Types of Reactions

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Selective reduction can lead to derivatives with modified activity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Commonly performed using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Utilizing reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents such as alkyl halides, amines, or other nucleophiles under appropriate conditions.

Major Products

  • Sulfoxides/Sulfones: : Resulting from oxidation.

  • Reduced Derivatives: : Achieved through reduction processes.

  • Substituted Variants: : Formed via substitution reactions, potentially enhancing activity or selectivity.

科学的研究の応用

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has diverse applications:

  • Chemistry: : Used in the synthesis of other complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in materials science for developing new compounds with unique properties.

作用機序

The mechanism of action of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves:

  • Molecular Targets: : Interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathways Involved: : Engages in pathways related to enzyme inhibition or modulation, impacting cellular processes and biological responses.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thieno[2,3-d]pyrimidine derivatives vary in substituents at positions 2, 3, and 6, as well as side-chain modifications. Key comparisons include:

Compound Name Substituents/Modifications Molecular Formula Biological Activity Reference
Target Compound 2-methyl, 4-oxo, ethyl-nicotinamide linkage C₁₉H₁₉N₅O₃S Under investigation (kinase inhibition hypothesized)
Compound 4 () 5-thiophene, acetohydrazide side chain C₁₂H₁₀N₄O₂S₂ Anticancer (in vitro)
Compound 12i–iii () Sulfonamide-coupled, chloroacetamide C₁₅H₁₄ClN₅O₃S₂ Antimicrobial
N′-Benzylidene derivatives () Benzylidene-hydrazone side chain C₁₆H₁₂N₄O₂S c-Met kinase inhibition (IC₅₀: 0.2–1.8 µM)

Key Findings from Comparative Studies

  • Substituent Impact on Activity : The 2-methyl group in the target compound may confer metabolic stability compared to unsubstituted analogs (e.g., ’s Compound 4), which showed moderate cytotoxicity. Sulfonamide-coupled derivatives () prioritize antimicrobial over anticancer activity due to polar sulfonamide groups.
  • Side-Chain Influence : Nicotinamide-linked derivatives (e.g., the target) are hypothesized to mimic ATP in kinase binding pockets, similar to c-Met inhibitors reported by Zhao et al.. In contrast, hydrazone derivatives () exhibit varied potency depending on aromatic substituents.
  • Synthetic Accessibility: The target compound’s ethyl-nicotinamide linkage may simplify synthesis compared to annulated systems (e.g., ’s thiopyrano-thienopyrimidine), which require multistep cyclocondensation.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The methoxy group in the target compound likely improves solubility in organic solvents compared to non-polar analogs like Compound 5 ().
  • Nicotinamide’s hydrogen-bonding capacity may enhance target engagement but reduce blood-brain barrier penetration relative to lipophilic derivatives (e.g., thiazolidinones in ).

Toxicity and Selectivity

  • Thienopyrimidines with electron-withdrawing groups (e.g., 4-oxo) generally show lower cytotoxicity to normal cells than halogenated analogs (e.g., ’s 4-nitrophenyl derivative).
  • The target compound’s methyl and methoxy groups may reduce off-target effects compared to sulfonamide-coupled derivatives, which can exhibit renal toxicity.

生物活性

The compound 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential clinical applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 304.36 g/mol
  • Key Functional Groups : Methoxy group, thieno[2,3-d]pyrimidine core, nicotinamide moiety.

Biological Activity Overview

Research has primarily focused on the compound's antimicrobial and anticancer activities. Below is a summary of significant findings:

Antimicrobial Activity

  • Anti-Mycobacterial Effects :
    • The compound has shown significant inhibitory effects against Mycobacterium tuberculosis and Mycobacterium smegmatis. In studies, it was reported that certain derivatives exhibited a percentage inhibition ranging from 40% to 68% against these strains at concentrations of 30 µg/mL .
    • A specific derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against M. tuberculosis H37Rv strain, indicating strong anti-tubercular activity .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism, which are critical for bacterial growth and replication.

Anticancer Activity

  • Cell Proliferation Inhibition :
    • Preliminary studies suggest that derivatives of this compound may inhibit cell proliferation in various cancer cell lines. For instance, structural modifications have led to enhanced antiproliferative activity in melanoma and prostate cancer cells compared to earlier compounds .
  • Mechanism Insights :
    • The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Inhibition of tubulin polymerization has also been noted as a potential pathway for its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study 1 : A comparative analysis was conducted on various thieno[2,3-d]pyrimidine derivatives, including 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide. Results indicated that modifications to the thieno core significantly affected biological activity, with some derivatives outperforming established antimycobacterial agents .
  • Study 2 : An investigation into the structure-activity relationship (SAR) revealed that the presence of a methoxy group at the para position relative to the nitrogen atom in the pyrimidine ring enhances both antimicrobial and anticancer activities .

Data Summary Table

Activity TypeTarget Organism/Cell LineInhibition (%)MIC (µg/mL)
Anti-mycobacterialMycobacterium tuberculosis40% - 68%8
Anti-cancerMelanoma CellsSignificantN/A
Anti-cancerProstate Cancer CellsEnhancedN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide?

  • Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce methoxy or pyridylmethoxy groups .
  • Step 2 : Reduction of nitro intermediates using iron powder under acidic conditions .
  • Step 3 : Condensation with cyanoacetic acid or substituted acetamides using coupling agents like DCC/DMAP .
  • Purification : Column chromatography or recrystallization is used, with TLC monitoring to confirm reaction completion .

Q. How are structural and purity characteristics validated for this compound?

  • Answer : Key techniques include:

  • Spectroscopy : IR for functional groups (e.g., C=O at ~1667 cm⁻¹), ¹H/¹³C NMR for substituent integration (e.g., -OCH₃ at δ 3.8 ppm), and MS for molecular ion peaks (e.g., [M+1]⁺ at m/z 430.2) .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., C: 53.1% calc. vs. 54.21% observed) may indicate impurities .
  • HPLC : Purity ≥95% is standard, though protocols must specify mobile phases and detectors used .

Q. What experimental models are suitable for preliminary hypoglycemic activity evaluation?

  • Answer : In vivo studies in Wistar albino mice are common. Protocols include:

  • Dose Administration : Oral gavage at 50–200 mg/kg body weight.
  • Glucose Monitoring : Blood glucose levels measured at 0, 1, 2, and 4 hours post-administration .
  • Controls : Compare with metformin or glibenclamide to establish efficacy benchmarks .

Advanced Research Questions

Q. How can synthetic scalability challenges be addressed for industrial-grade production?

  • Answer : Key considerations:

  • Catalyst Optimization : Replace iron powder with catalytic hydrogenation (e.g., Pd/C) to reduce waste .
  • Solvent Selection : Shift from DMF to greener solvents (e.g., ethanol/water mixtures) to improve safety .
  • Process Control : Use real-time PAT (Process Analytical Technology) tools to monitor intermediates and reduce batch variability .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs?

  • Answer :

  • Substituent Variation : Modify the pyrimidinone ring (e.g., introduce Cl or CF₃ groups) to enhance metabolic stability .
  • Computational Screening : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities to targets like PPARγ .
  • Bioisosteric Replacement : Replace thieno[2,3-d]pyrimidinone with pyrido[2,3-d]pyrimidinone to assess potency changes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer :

  • Experimental Reproducibility : Verify assay conditions (e.g., glucose uptake in L6 myotubes vs. 3T3-L1 adipocytes) .
  • Structural Confirmation : Re-analyze NMR data to rule out tautomeric forms (e.g., keto-enol equilibria in thieno-pyrimidinone) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent lipophilicity vs. IC₅₀) .

Q. What computational tools are recommended for reaction pathway optimization?

  • Answer :

  • Reaction Path Search : Use GRRM17 or AFIR (Artificial Force-Induced Reaction) methods to identify low-energy intermediates .
  • Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) .
  • MD Simulations : GROMACS for studying solvent effects on reaction kinetics .

Q. How should stability issues during storage be mitigated?

  • Answer :

  • Lyophilization : Store lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Excipient Screening : Add antioxidants (e.g., BHT) to DMSO stock solutions for in vitro assays .
  • Degradation Studies : Conduct forced degradation (40°C/75% RH for 4 weeks) with HPLC monitoring to identify vulnerable functional groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。